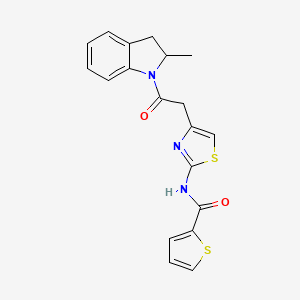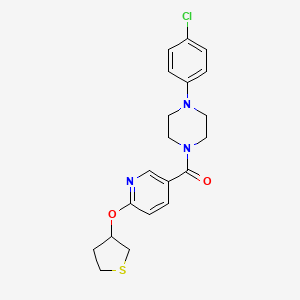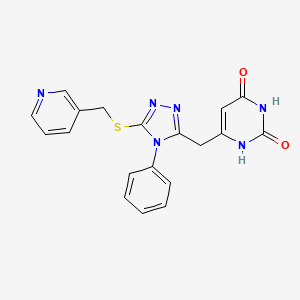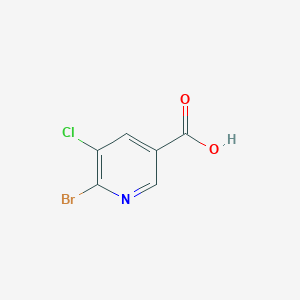
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide, also known as MITC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazole-based molecules, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and metastasis. It has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide has also been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been found to modulate the activity of various enzymes and proteins involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-cancer agents. However, its low solubility in water can make it difficult to use in certain experimental settings, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the further exploration of its anti-cancer effects, including its potential use in combination with other anti-cancer agents. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. One method involves the condensation of 2-(2-methylindolin-1-yl)acetaldehyde with 4-aminothiazole to form an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride to yield the final product.
Applications De Recherche Scientifique
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and drug discovery. It has been found to exhibit anti-proliferative and anti-metastatic effects in various cancer cell lines, making it a promising candidate for further development as an anti-cancer agent.
Propriétés
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-9-13-5-2-3-6-15(13)22(12)17(23)10-14-11-26-19(20-14)21-18(24)16-7-4-8-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQILFNNKZYIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2787554.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)



![tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate](/img/structure/B2787565.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)


![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
![2-(Benzylthio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2787575.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2787577.png)